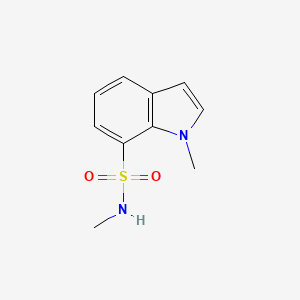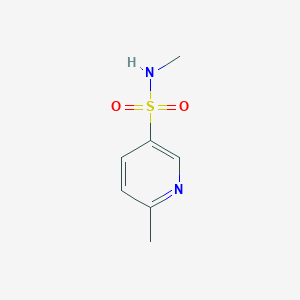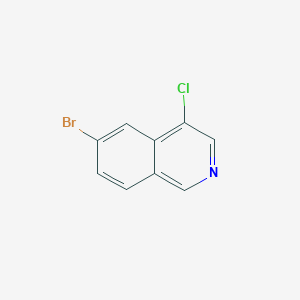![molecular formula C24H15Br2N B6324919 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole CAS No. 1221237-88-2](/img/structure/B6324919.png)
9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole” is a complex organic molecule that likely contains a biphenyl group and a carbazole group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, biphenyl compounds can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann reaction, and others .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the biphenyl and carbazole groups. Biphenyl consists of two benzene rings connected at the 1,1’ position .Chemical Reactions Analysis
Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic substitution reactions similar to those of benzene .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .Aplicaciones Científicas De Investigación
Synthesis and Properties
- Synthesis and Crystal Structures : Biphenyl carbazole derivatives, closely related to 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole, have been synthesized and analyzed for their crystal structures and thermal properties. These compounds exhibit high thermal stability with decomposition temperatures of 298°C and 368°C, respectively. They are characterized by unique intermolecular interactions, such as C-H...π and π...π stacking among aromatic rings (Tang et al., 2021).
Luminescence and Electronic Applications
Luminescence and Electronic Properties : These biphenyl carbazole derivatives also demonstrate significant luminescence properties. The maximal peaks of their luminescence are at 386 and 410 nm, making them potentially useful in electronic and photonic applications (Tang et al., 2021).
Memory Characteristics in Polyimides : Novel soluble polyimides based on asymmetrical diamines containing carbazole have been synthesized, showing high thermal stability and excellent organosolubility. These materials, used in resistive switching devices, exhibit flash-type memory and write-once-read-many-times memory capabilities (Zhao et al., 2016).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Derivatives of 9H-carbazole, including those similar to this compound, have been used in bipolar host materials for PhOLEDs, demonstrating high efficiencies and slow efficiency roll-off in devices (Liu et al., 2016).
Pharmacological and Biotechnological Applications
Biotransformation by Bacteria : Studies on the transformation of 9H-carbazole derivatives by biphenyl-utilizing bacteria have been conducted, showing their ability to produce hydroxylated metabolites. These findings are significant for understanding the biotransformation pathways and obtaining different derivatives of 9H-carbazole for pharmacological applications (Waldau et al., 2009).
Antimicrobial Activities : Derivatives of 9H-carbazole, synthesized using 9H-carbazole as a precursor, have been evaluated as antimicrobial agents. This research demonstrates the potential of 9H-carbazole derivatives, including those similar to this compound, in the development of new antimicrobial compounds (Salih et al., 2016).
Propiedades
IUPAC Name |
3,6-dibromo-9-(3-phenylphenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br2N/c25-18-9-11-23-21(14-18)22-15-19(26)10-12-24(22)27(23)20-8-4-7-17(13-20)16-5-2-1-3-6-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMYOPWQNQPGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)










![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)


